Cellular Uptake Independence: Elacytarabine Maintains Activity Regardless of hENT1 Expression
In a phase II study of 51 AML patients with induction failure, elacytarabine combined with idarubicin achieved an overall response rate (ORR) of 41% as second induction therapy. Crucially, the efficacy of elacytarabine was not significantly predicted by hENT1 expression levels (p-value not significant), confirming its activity in low hENT1-expressing, cytarabine-resistant AML [1]. This is in direct contrast to cytarabine, where low hENT1 expression is associated with poor response.
| Evidence Dimension | Overall Response Rate (ORR) in hENT1-independent vs. dependent context |
|---|---|
| Target Compound Data | ORR 41% with elacytarabine-idarubicin, independent of hENT1 expression |
| Comparator Or Baseline | Cytarabine response is dependent on hENT1 expression (established mechanism) |
| Quantified Difference | Elacytarabine efficacy not correlated with hENT1; cytarabine efficacy is hENT1-dependent |
| Conditions | Phase II trial in 51 AML patients after first induction failure; hENT1 expression analyzed prior to treatment |
Why This Matters
This demonstrates elacytarabine's ability to overcome a primary cytarabine resistance mechanism, making it a rational choice for procurement in AML research focused on transporter-mediated resistance.
- [1] Rizzieri D, Vey N, Thomas X, et al. A phase II study of elacytarabine in combination with idarubicin and of human equilibrative nucleoside transporter 1 expression in patients with acute myeloid leukemia and persistent blasts after the first induction course. Leuk Lymphoma. 2014 Sep;55(9):2114-9. doi:10.3109/10428194.2013.867489. View Source
